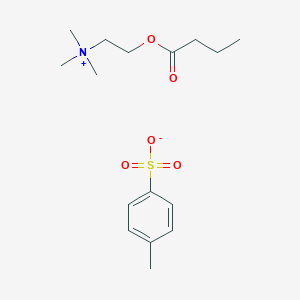

2-(Butanoyloxy)-N,N,N-trimethylethan-1-aminium 4-methylbenzene-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Butanoyloxy)-N,N,N-trimethylethan-1-aminium 4-methylbenzene-1-sulfonate, commonly known as Boc-lysine-OH, is a chemical compound used in scientific research for the synthesis of peptides and proteins. This compound is a derivative of the amino acid lysine, which is an essential component of many biological molecules. Boc-lysine-OH has gained popularity in the field of biochemistry due to its unique properties and versatile applications.

Mechanism Of Action

Boc-lysine-OH acts as a protecting group for the amino group of lysine during peptide synthesis. The Boc group is removed under acidic conditions, which exposes the amino group for further chemical reactions. This mechanism allows for the selective assembly of peptides and proteins with high purity and yield.

Biochemical And Physiological Effects

Boc-lysine-OH itself does not have any biochemical or physiological effects. However, the peptides and proteins synthesized using Boc-lysine-OH may have various biochemical and physiological effects depending on their sequence and structure. These effects can range from enzyme inhibition to receptor activation and can be studied using various biochemical and physiological assays.

Advantages And Limitations For Lab Experiments

The use of Boc-lysine-OH in peptide synthesis has several advantages. Firstly, it allows for the efficient and selective assembly of peptides and proteins with high purity and yield. Secondly, it is compatible with various solid-phase peptide synthesis protocols and can be easily incorporated into peptide sequences. However, the use of Boc-lysine-OH also has some limitations. The Boc group is sensitive to acidic conditions, which can lead to unwanted side reactions during peptide synthesis. Additionally, the removal of the Boc group requires the use of strong acids, which can damage sensitive peptide sequences.

Future Directions

The use of Boc-lysine-OH in scientific research is continually evolving. Some future directions for the application of Boc-lysine-OH include the development of new protecting groups for lysine and other amino acids, the synthesis of new peptide and protein structures for drug discovery, and the optimization of solid-phase peptide synthesis protocols for increased efficiency and yield.

In conclusion, Boc-lysine-OH is an important tool for the synthesis of peptides and proteins in scientific research. Its unique properties and versatile applications have made it a popular choice for biochemists and biologists alike. The continued development and optimization of Boc-lysine-OH and its derivatives will undoubtedly lead to new discoveries and advancements in the field of biochemistry.

Synthesis Methods

The synthesis of Boc-lysine-OH involves the reaction of lysine with tert-butyloxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that is soluble in water and organic solvents. This synthesis method is widely used in laboratories for the preparation of Boc-lysine-OH and other Boc-protected amino acids.

Scientific Research Applications

Boc-lysine-OH is an important tool for the synthesis of peptides and proteins in scientific research. It is used as a protecting group for the amino group of lysine during solid-phase peptide synthesis. This technique allows for the efficient and selective assembly of peptides and proteins with high purity and yield. Boc-lysine-OH is also used in the preparation of lysine-containing unnatural amino acids and peptide libraries for drug discovery.

properties

CAS RN |

1866-14-4 |

|---|---|

Product Name |

2-(Butanoyloxy)-N,N,N-trimethylethan-1-aminium 4-methylbenzene-1-sulfonate |

Molecular Formula |

C16H27NO5S |

Molecular Weight |

345.5 g/mol |

IUPAC Name |

2-butanoyloxyethyl(trimethyl)azanium;4-methylbenzenesulfonate |

InChI |

InChI=1S/C9H20NO2.C7H8O3S/c1-5-6-9(11)12-8-7-10(2,3)4;1-6-2-4-7(5-3-6)11(8,9)10/h5-8H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |

InChI Key |

DZSWXVDFVYXLHS-UHFFFAOYSA-M |

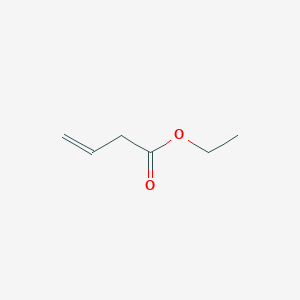

SMILES |

CCCC(=O)OCC[N+](C)(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |

Canonical SMILES |

CCCC(=O)OCC[N+](C)(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |

Other CAS RN |

1866-14-4 |

synonyms |

BUTYRYLCHOLINE P-TOLUENESULFONATE |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.